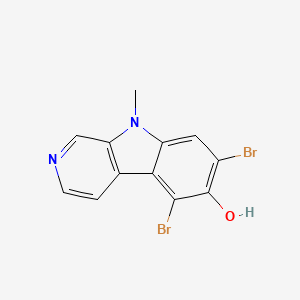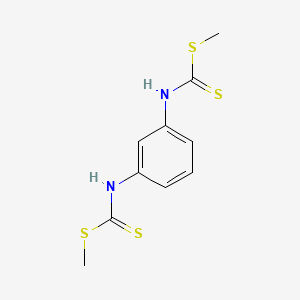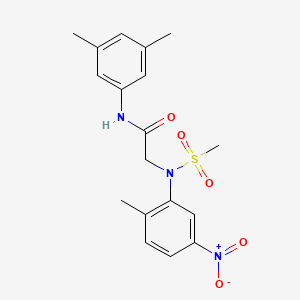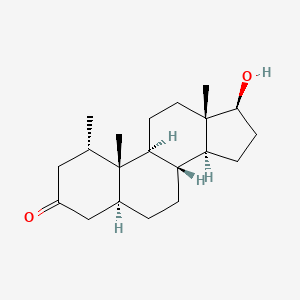
Mesterolone
Overview
Description
Mesterolone is a synthetic androgen and anabolic steroid that is primarily used in the treatment of low testosterone levels in men. It is known for its strong androgenic effects and weak anabolic effects, making it useful for producing masculinization without significant muscle growth. This compound is also used to treat male infertility and has been explored for its potential in treating depression .
Mechanism of Action
Target of Action
Mesterolone, also known as Androviron, primarily targets the androgen receptor (AR) . The androgen receptor is a biological target of androgens like testosterone and dihydrotestosterone (DHT) . The role of the androgen receptor is to mediate the effects of androgens, which are essential for the development and maintenance of male sex characteristics and reproductive function .
Mode of Action
This compound interacts with its target, the androgen receptor, by acting as an agonist . This means it binds to the receptor and activates it, mimicking the action of the body’s natural androgens . It has strong androgenic effects and weak anabolic effects, which make it useful for producing masculinization .
Biochemical Pathways
They modulate major neurotransmitter systems, promote the viability of neurons, play an important role in myelination, and influence cognitive processes .
Pharmacokinetics
The pharmacokinetic properties of this compound include its absorption, distribution, metabolism, and excretion (ADME). It is administered orally . This compound has a bioavailability of 3%, and it binds to proteins at a rate of 98% (40% to Albumin, 58% to SHBG) . It is metabolized in the liver and has an elimination half-life of 12-13 hours . These properties impact the bioavailability of this compound, determining how much of the drug reaches the systemic circulation and how long it stays in the body.
Result of Action
The molecular and cellular effects of this compound’s action are primarily related to its androgenic effects. It stimulates tissue receptors, promoting the growth and development of male sex organs and maintaining secondary sex characteristics in androgen-deficient males . In skeletal muscles, this compound induces satellite cell proliferation and myonuclear accretion, particularly in glycolytic fibers .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, chronic stress and drug abuse can progressively increase the susceptibility to neurodegenerative diseases . Furthermore, gene-environment interactions can have a significant impact on the effects of this compound . .
Biochemical Analysis
Biochemical Properties
Mesterolone plays a significant role in biochemical reactions by acting as an agonist of the androgen receptor (AR), the biological target of androgens like testosterone and DHT . It interacts with various enzymes and proteins, including 3α-hydroxysteroid dehydrogenase, which inactivates it in skeletal muscles . Additionally, this compound binds to sex hormone-binding globulin (SHBG), which affects its bioavailability and activity . These interactions are crucial for its androgenic effects, which include promoting the growth and development of male sex organs and maintaining secondary sex characteristics .
Cellular Effects
This compound influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It has been shown to induce hypertrophy in glycolytic muscle fibers by increasing satellite cell proliferation and myonuclear accretion . This compound also affects cell signaling pathways, such as the Akt/mTOR pathway, which is involved in protein synthesis and cell growth . Furthermore, it impacts gene expression by binding to androgen receptors and altering the transcription of target genes . These effects collectively enhance muscle mass and strength, making this compound a popular choice among athletes and bodybuilders .
Molecular Mechanism
The mechanism of action of this compound involves its binding to androgen receptors in target tissues, forming a hormone-receptor complex that translocates to the nucleus and binds to specific DNA sequences . This binding regulates the transcription of genes involved in male sexual development and maintenance . This compound does not undergo aromatization to estrogen, which prevents estrogenic side effects . Additionally, it inhibits the enzyme 3α-hydroxysteroid dehydrogenase, reducing its own inactivation in skeletal muscles .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. Studies have shown that this compound is stable under physiological conditions and does not degrade rapidly . Long-term exposure to this compound can lead to sustained increases in muscle mass and strength, as well as changes in lipid metabolism . Prolonged use may also result in adverse effects such as liver toxicity and cardiovascular issues .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, this compound has been shown to improve muscle mass and strength without significant adverse effects . At high doses, it can cause toxic effects such as liver damage and alterations in lipid profiles . Threshold effects have been observed, where the benefits of this compound plateau at higher doses, and the risk of adverse effects increases .
Metabolic Pathways
This compound is metabolized primarily in the liver, where it undergoes reduction by 3α-hydroxysteroid dehydrogenase . It is not a substrate for aromatase, so it does not convert to estrogen . The metabolic pathways of this compound involve its conversion to inactive metabolites, which are excreted in the urine . These pathways are crucial for regulating the bioavailability and activity of this compound in the body .
Transport and Distribution
This compound is transported in the bloodstream bound to sex hormone-binding globulin (SHBG) and albumin . This binding affects its distribution and bioavailability in tissues . This compound is distributed to androgen-responsive tissues, where it exerts its effects by binding to androgen receptors . The transport and distribution of this compound are essential for its therapeutic efficacy and safety .
Subcellular Localization
This compound is localized in the cytoplasm of target cells, where it binds to androgen receptors . The hormone-receptor complex then translocates to the nucleus, where it regulates gene transcription . This compound does not undergo significant post-translational modifications, but its activity is influenced by its binding to SHBG and other transport proteins . The subcellular localization of this compound is critical for its mechanism of action and therapeutic effects .
Preparation Methods
The synthesis of Mesterolone involves several steps starting from 4-androstene-3,17-dione (4AD). The process includes:
Reaction with Triethyl Orthoformate: In the presence of an acid catalyst and organic solvents like low-carbon alcohols, 4AD reacts with triethyl orthoformate to form an etherate.
Grignard Addition Reaction: The etherate undergoes a Grignard addition reaction with methyl-magnesium-halide in an organic solvent, resulting in the formation of 17α-methyl-3-ethyoxyl-5-androstane.
Hydrogenation: The product is then hydrogenated using palladium charcoal as a catalyst to form 3-ethyoxyl-17-hydroxy-5-androstane.
Chemical Reactions Analysis
Mesterolone undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form 1α-methyl-5α-androstan-3,6,16-triol-17-one.
Reduction: It can be reduced to form different metabolites, such as 1α-methyl-5α-androstan-3,6,16-triol-17-one sulfate.
Substitution: This compound can undergo substitution reactions, particularly at the hydroxyl group at the 17th position
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The major products formed from these reactions are various hydroxylated and reduced metabolites of this compound .
Scientific Research Applications
Mesterolone has several scientific research applications:
Chemistry: It is used as a reference compound in the study of anabolic steroids and their metabolites.
Biology: this compound is used to study the effects of androgens on various biological processes, including muscle growth and reproductive function.
Medicine: It is used in the treatment of androgen deficiency, male infertility, and delayed puberty in boys. .
Comparison with Similar Compounds
Mesterolone is similar to other anabolic-androgenic steroids like testosterone, nandrolone, and oxymetholone. it has unique properties that set it apart:
Testosterone: Unlike testosterone, this compound is not converted to estrogen, making it more suitable for patients who are sensitive to estrogenic effects.
Nandrolone: this compound has stronger androgenic effects and weaker anabolic effects compared to nandrolone, which is more anabolic.
Oxymetholone: This compound has fewer side effects and is less hepatotoxic compared to oxymetholone
Similar compounds include:
- Testosterone
- Nandrolone
- Oxymetholone
- Methenolone
- Stanozolol .
This compound’s unique profile of strong androgenic and weak anabolic effects, along with its lack of estrogenic activity, makes it a valuable compound in both clinical and research settings.
Properties
IUPAC Name |
(1S,5S,8R,9S,10S,13S,14S,17S)-17-hydroxy-1,10,13-trimethyl-1,2,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthren-3-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H32O2/c1-12-10-14(21)11-13-4-5-15-16-6-7-18(22)19(16,2)9-8-17(15)20(12,13)3/h12-13,15-18,22H,4-11H2,1-3H3/t12-,13-,15-,16-,17-,18-,19-,20-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UXYRZJKIQKRJCF-TZPFWLJSSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(=O)CC2C1(C3CCC4(C(C3CC2)CCC4O)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1CC(=O)C[C@H]2[C@]1([C@H]3CC[C@]4([C@H]([C@@H]3CC2)CC[C@@H]4O)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H32O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90878533 | |
| Record name | Mesterolone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90878533 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
304.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | Mesterolone | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0006036 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
1424-00-6 | |
| Record name | 1α-Methyl-5α-androstan-17β-ol-3-one | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1424-00-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Mesterolone [USAN:INN:BAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001424006 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Mesterolone | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB13587 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Mesterolone | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=75054 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Mesterolone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90878533 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Mesterolone | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.014.397 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | MESTEROLONE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0SRQ75X9I9 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | Mesterolone | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0006036 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
204 °C | |
| Record name | Mesterolone | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0006036 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
A: Studies on mice suggest that Mesterolone can influence muscle fiber type composition, particularly in the slow-twitch soleus muscle. Treatment led to a notable shift towards slower fiber types (IC, IIAC, IIAD, IID) and a decrease in the proportion of faster type IIA fibers. [] This transformation from faster to slower fiber types indicates potential alterations in muscle metabolic properties and contractile characteristics.
A: Yes, research suggests that this compound significantly upregulates both neuronal NOS (NOS I) and endothelial NOS (NOS III) in a muscle-specific manner. [] The degree of upregulation differed between soleus, tibialis anterior, and gastrocnemius muscles, highlighting potential variations in nitric oxide signaling pathways within distinct muscle phenotypes.
ANone: this compound (1α-methyl-17β-hydroxy-5α-androstan-3-one) has a molecular formula of C20H32O2 and a molecular weight of 304.47 g/mol.
A: While the provided abstracts don't detail specific spectroscopic data, this compound analysis frequently employs techniques like gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS). These techniques provide information about the mass-to-charge ratio of the compound and its fragments, aiding in identification and structural characterization. [, , , ]
A: Yes, at least one study employed quantum chemical calculations to assess the reactivity of this compound under different stress conditions. [] These calculations can provide valuable insights into the molecule's electronic structure, stability, and potential degradation pathways.
A: As a synthetic androgen, this compound's structure closely resembles that of testosterone. The presence of the 1α-methyl group is crucial for its oral bioavailability and resistance to metabolic breakdown. Studies comparing the relative binding affinity of different anabolic-androgenic steroids have shown that this compound exhibits strong binding to androgen receptors, although its affinity is lower than that of methyltrienolone. []
A: Research has investigated the use of cyclodextrin complexation to improve this compound's solubility and dissolution rate. [] Formulating this compound with β-cyclodextrin or hydroxypropyl-β-cyclodextrin led to a significant enhancement in its dissolution, potentially improving its bioavailability.
A: this compound undergoes metabolism primarily in the liver, resulting in various phase I and phase II metabolites. These metabolites are subsequently excreted in urine, primarily as glucuronide and sulfate conjugates. [, , ] The detection of these metabolites in urine forms the basis for doping control analysis.
A: The detection window for this compound and its metabolites varies depending on the specific metabolites analyzed and the analytical techniques employed. While some metabolites, like the main glucuronide conjugate, might be detectable for a shorter period, research has identified long-term sulfated metabolites that can be detected for extended durations, up to 9 days or even longer in some cases. [, , , ]
A: Yes, several studies have investigated the potential antidepressant effects of this compound. One study suggested that high doses of this compound might possess antidepressant properties based on computer EEG (CEEG) profiles. [] Another study compared this compound to amitriptyline, a standard antidepressant, and found both drugs to be equally effective in reducing depressive symptoms, with this compound producing fewer side effects. []
A: A study on rats indicated that this compound treatment could reverse the decrease in Bcl-2 (an antiapoptotic protein) expression in penile and prostate tissues following castration. [] This finding suggests that this compound might influence cellular survival pathways in these tissues.
A: While the provided abstracts don't detail specific cardiac risks associated with this compound, research on other anabolic androgenic steroids highlights potential cardiovascular adverse effects. One study using a mouse model found that this compound administration, particularly in sedentary mice, led to pathogenic cardiac hypertrophy, an abnormal enlargement of the heart muscle, which can increase the risk of heart failure. []
A: A study on rats indicated that chronic this compound intake could influence the postmortem changes observed in heart tissue. [] this compound-treated rats exhibited alterations in energy content, oxidative status, and histological architecture of cardiac muscle during the early postmortem interval, which could complicate the determination of the postmortem interval in forensic investigations.
A: Yes, research has identified novel long-term metabolites of this compound in urine, specifically sulfated conjugates, that exhibit extended detection windows compared to the traditionally monitored metabolites. [, , ] These sulfated metabolites show promise as potential biomarkers for doping control analysis, enhancing the ability to detect this compound misuse retrospectively.
ANone: A range of analytical techniques has been utilized to characterize, quantify, and monitor this compound in various matrices. These include:
- Gas Chromatography-Mass Spectrometry (GC-MS): This technique is widely used for identifying and quantifying this compound and its metabolites in urine samples, particularly in doping control analysis. [, , ]
- Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS offers high sensitivity and selectivity for detecting this compound and its metabolites, including intact phase II conjugates, in urine samples. [, , ]
- Thin-Layer Chromatography (TLC): TLC, often coupled with densitometry, provides a simple and cost-effective method for analyzing this compound in bulk material and pharmaceutical formulations. [, ]
A: Yes, derivatization techniques, such as using Girard Reagent T (GRT), have been employed to improve the detection and identification of this compound metabolites in LC-MS analysis. [] Derivatization can enhance the ionization efficiency and fragmentation patterns of the analytes, leading to increased sensitivity and selectivity.
A: this compound exhibits poor water solubility, which can impact its dissolution rate and bioavailability. Research has shown that complexation with cyclodextrins, such as β-cyclodextrin and hydroxypropyl-β-cyclodextrin, can significantly enhance this compound's solubility and dissolution rate. [] The molar ratio of this compound to cyclodextrin, the type of cyclodextrin used, and the preparation method influence the extent of dissolution enhancement.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



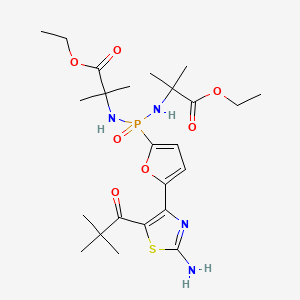
![3-[4-[diethyl(methyl)azaniumyl]phenyl]propyl-diethyl-methylazanium;diiodide](/img/structure/B1676237.png)

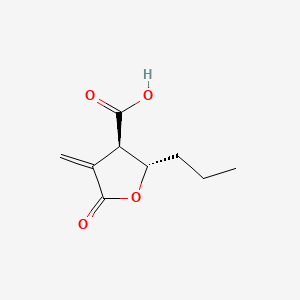

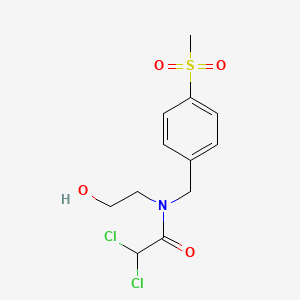
![2,3-bis[(4-methylbenzoyl)oxy]butanedioic acid;4-octoxy-3-(propoxymethyl)aniline](/img/structure/B1676247.png)

